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5-Bromoisophthaloyl dichloride - 57863-69-1

5-Bromoisophthaloyl dichloride

Catalog Number: EVT-2531927
CAS Number: 57863-69-1
Molecular Formula: C8H3BrCl2O2
Molecular Weight: 281.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Bromoisophthaloyl dichloride can be synthesized from 5-bromo-isophthalic acid, a derivative of isophthalic acid that has a bromine substituent at the 5-position. The synthesis typically involves the reaction of 5-bromo-isophthalic acid with thionyl chloride, which facilitates the conversion to the dichloride form. This compound falls under the category of halogenated aromatic compounds, which are significant in various chemical applications due to their reactivity and stability.

Synthesis Analysis

Methods and Technical Details

The preparation of 5-bromoisophthaloyl dichloride generally follows these steps:

  1. Bromination of Isophthalic Acid:
    • Isophthalic acid is treated with liquid bromine to introduce a bromine atom at the 5-position, yielding 5-bromo-isophthalic acid.
    • The reaction conditions typically involve controlled temperatures to avoid excessive side reactions.
  2. Chlorination:
    • The 5-bromo-isophthalic acid is then reacted with thionyl chloride (SOCl₂) under reflux conditions.
    • The reaction removes the hydroxyl groups from the carboxylic acids, replacing them with chlorides, resulting in 5-bromoisophthaloyl dichloride.
    • The excess thionyl chloride is distilled off under reduced pressure to purify the product.
  3. Purification:
    • The product can be further purified through recrystallization or distillation techniques to achieve high purity levels suitable for industrial applications.
Molecular Structure Analysis

Structure and Data

The molecular formula of 5-bromoisophthaloyl dichloride is C₈H₄BrCl₂O₂. Its structure features two chlorine atoms attached to the carbonyl groups of the isophthaloyl moiety, alongside a bromine atom on one of the aromatic rings.

  • Molecular Weight: Approximately 251.93 g/mol
  • Structural Representation: The compound can be represented as follows:
Structure C6H3(Br)(COCl)2\text{Structure }\text{C}_6\text{H}_3(\text{Br})(\text{COCl})_2

This representation indicates that it contains a benzene ring with substituents at specific positions.

Chemical Reactions Analysis

Reactions and Technical Details

5-Bromoisophthaloyl dichloride participates in various chemical reactions typical for acyl chlorides:

  1. Nucleophilic Acyl Substitution:
    • Reacts with amines or alcohols to form corresponding amides or esters.
  2. Polymerization Reactions:
    • Can be used as a monomer in polycondensation reactions to produce polyimides or polyamides, which are important in high-performance materials.
  3. Flame Retardant Applications:
    • Its derivatives are often incorporated into polymer matrices to enhance fire resistance due to the presence of halogen atoms.
Mechanism of Action

Process and Data

The mechanism of action for reactions involving 5-bromoisophthaloyl dichloride typically involves nucleophilic attack on the carbonyl carbon by nucleophiles such as amines or alcohols. The leaving group (chloride ion) departs, facilitating the formation of new covalent bonds. This reactivity allows for versatile applications in synthesizing more complex organic molecules.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to pale yellow solid.
  • Melting Point: Generally ranges between 42°C and 50°C.
  • Solubility: Soluble in organic solvents such as dichloromethane and tetrahydrofuran but insoluble in water.

These properties make it suitable for various applications in organic synthesis and materials science.

Applications

Scientific Uses

5-Bromoisophthaloyl dichloride finds use in several scientific fields:

  • Synthesis of Flame Retardants: Its derivatives are used in producing flame-retardant polymers.
  • Organic Synthesis: Acts as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Material Science: Utilized in developing high-performance materials due to its thermal stability and reactivity.
Synthetic Methodologies and Optimization

Phosgenation of 5-Bromoisophthalic Acid: Catalytic Systems and Solvent Selection

The phosgenation of 5-bromoisophthalic acid represents a cornerstone synthetic methodology for large-scale production of 5-bromoisophthaloyl dichloride. This exothermic reaction proceeds via a two-step mechanism: initial formation of a carboxylic acid chloride intermediate followed by rapid conversion to the diacid chloride. The reaction efficiency is profoundly influenced by catalyst selection and solvent environment. N,N-Dimethylaminopyridine (DMAP) and N-Phenyl-N-methylbenzamide have emerged as superior catalysts due to their ability to form stable intermediates with phosgene that minimize residual contamination – a critical factor in preventing product discoloration during distillation [1].

Solvent polarity directly impacts reaction kinetics and product stability. Chlorinated solvents like dichloroethane provide optimal balance between substrate solubility and phosgene compatibility, facilitating reaction temperatures of 70–120°C. Aromatic hydrocarbons such as toluene and xylene offer advantages in catalyst solubility and byproduct management but require higher operating temperatures (100–120°C). The mass ratio of acid to solvent (1:1.5–2.6) proves critical for maintaining adequate mixing and heat transfer during gas introduction [1]. Systematic optimization has demonstrated that DMAP catalysis in dichloroethane at 75°C achieves near-quantitative conversion within 4 hours with gaseous phosgene flow rates of 35 L/h per 160 kg of substrate, while maintaining stoichiometric phosgene:acid ratios at 2.0–2.5:1 to prevent halogen excess and minimize purification burden [1] [2].

Table 1: Optimized Phosgenation Parameters for 5-Bromoisophthaloyl Dichloride Synthesis

ParameterDMAP-Catalyzed SystemN-Phenyl-N-Methylbenzamide System
Catalyst Loading (mol%)0.5–1.00.7–1.5
Temperature Range (°C)70–10090–120
Solvent PreferenceDichloroethaneToluene
Phosgene:Acid Molar Ratio2.0–2.3:12.2–2.5:1
Reaction Duration (h)3–54–7
Typical Yield (%)>95>90

Table 2: Solvent Performance Comparison in Phosgenation Reactions

SolventRelative Reaction RateMaximum Temperature (°C)Product Purity (%)Catalyst Solubility
Dichloroethane1.0 (reference)8099.95High
Toluene0.8511099.90Moderate
Chlorobenzene0.7812099.85Moderate
Xylene (mixed)0.7013099.80Low

Thionyl Chloride-Mediated Acyl Chloride Formation: Mechanistic Pathways

Thionyl chloride (SOCl₂) provides an alternative chlorination pathway that avoids gaseous phosgene handling. The reaction mechanism proceeds through a concerted nucleophilic acyl substitution pathway involving sequential chlorosulfite intermediate formation. The electron-withdrawing bromine substituent at the 5-position significantly activates the carboxylic acid groups toward nucleophilic attack, though steric considerations necessitate extended reaction times compared to non-halogenated analogs. Kinetic studies reveal a third-order dependence: first-order in diacid, first-order in thionyl chloride, and first-order in catalyst when present [2].

The reaction proceeds under reflux conditions (70–80°C) in aprotic solvents, with stoichiometric excesses of thionyl chloride (3.0–5.0 equivalents) required to drive the reaction to completion. The liberation of sulfur dioxide and hydrogen chloride gases necessitates robust scrubbing systems. Catalyst-free implementations typically require 12–24 hours for complete conversion, whereas DMAP-catalyzed versions achieve completion within 4–6 hours through nucleophilic assistance at the carbonyl carbon. The mechanism proceeds through four distinct stages: (1) nucleophilic attack by carboxylic oxygen on sulfur, (2) chloride ion attack on the carbonyl carbon with chlorosulfite intermediate formation, (3) collapse of the tetrahedral intermediate to form acid chloride with SO₂ liberation, and (4) repetition at the second carboxylic site with accelerated kinetics due to enhanced electrophilicity of the remaining acid group [2] [6].

Role of DMAP and N-Phenyl-N-Methylbenzamide in Reaction Acceleration

4-Dimethylaminopyridine (DMAP) functions as a nucleophilic catalyst that dramatically accelerates acyl chloride formation through a reversible acylpyridinium intermediate. This highly electrophilic species reacts orders of magnitude faster with chloride ions than the original carboxylic acid group, effectively lowering the activation energy from approximately 85 kJ/mol to 55 kJ/mol in model systems. The bromine substituent ortho to one carboxylic group creates differential reactivity that DMAP effectively equalizes, ensuring simultaneous dichloride formation [1] [2].

N-Phenyl-N-methylbenzamide operates via an alternative catalytic mechanism involving phosgene activation through hydrogen-bond complexation. This catalyst forms a stable 1:1 complex with phosgene that remains soluble throughout the reaction, preventing catalyst entrainment in the product stream during distillation. The complex exhibits moderated electrophilicity compared to free phosgene, reducing dichloride decomposition pathways while maintaining sufficient reactivity toward the diacid substrate. Both catalysts demonstrate exceptional selectivity (>99.95%) at loadings of 0.5–2.0 mol%, with DMAP offering slightly faster kinetics (∼20% reduction in reaction time) while N-phenyl-N-methylbenzamide provides superior product color stability during high-temperature purification [1].

Catalyst decomposition pathways have been meticulously characterized: DMAP undergoes gradual quaternization at the pyridinic nitrogen under prolonged reaction conditions, while N-phenyl-N-methylbenzamide demonstrates remarkable thermal stability up to 150°C. This thermal resilience enables catalyst recovery through phase separation after reaction completion, as the catalyst forms a distinct lower phase upon cooling that can be separated and reused for subsequent batches with minimal activity loss [1].

Continuous-Flow Synthesis for Scalable Production

Continuous-flow technology addresses significant limitations of batch processing, particularly in phosgene handling and thermal management. The methodology adapts principles from m-xylene chlorination processes, where vaporized substrates contact chlorine radicals in a tubular reactor with precise residence time control [5]. For 5-bromoisophthaloyl dichloride synthesis, a two-stage continuous system has been developed: the first stage accomplishes acid dissolution in dichloroethane at 50°C, while the second stage implements phosgenation in a multi-zone temperature-controlled reactor (70–100–120°C gradient) with residence times of 15–30 minutes – significantly shorter than batch processing times [1] [5].

The continuous system incorporates in-line infrared spectroscopy for real-time monitoring of carbonyl chloride formation (1785 cm⁻¹) and phosgene depletion (1820 cm⁻¹). This enables instantaneous adjustment of phosgene stoichiometry and thermal profiles to maintain optimal conversion. The technology demonstrates particular advantages for the brominated substrate due to its relatively lower solubility compared to non-halogenated analogs: the continuous turbulent flow prevents solids accumulation and maintains homogeneous reaction conditions. Pilot-scale implementations achieve space-time yields exceeding 2.5 kg·L⁻¹·h⁻¹ with product purities consistently >99.9% and phosgene utilization efficiencies above 94% – a significant improvement over batch processes typically operating at 80–85% phosgene efficiency [5].

Table 3: Continuous-Flow vs. Batch Process Performance Metrics

Performance IndicatorBatch ProcessContinuous-Flow Process
Phosgene Utilization (%)80–8592–96
Typical Residence Time (min)240–36015–30
Space-Time Yield (kg·L⁻¹·h⁻¹)0.3–0.52.2–2.8
Thermal Control Precision±5°C±1°C
Catalyst Loading (mol%)0.8–1.50.5–0.8
Byproduct Formation (%)0.8–1.50.2–0.5

Purification Techniques: Vacuum Distillation and Phase Separation

Product purification presents significant challenges due to the thermal sensitivity of 5-bromoisophthaloyl dichloride and its tendency toward dehydrohalogenation above 160°C. Vacuum distillation under optimized conditions achieves the required purity while minimizing decomposition. Industrial implementations employ two-stage distillation: initial solvent stripping at 20–50 kPa and 40–90°C overhead temperature, followed by product isolation at 10–30 kPa with still temperatures of 120–150°C [1]. The bromine substituent necessitates lower temperatures compared to unchlorinated analogs (typically 20°C lower at equivalent pressures) to prevent carbon-bromine bond cleavage and subsequent radical degradation pathways.

Phase separation exploits the differential solubility of catalysts and impurities in hydrocarbon media. Post-reaction, the mixture is cooled to 25–30°C, inducing catalyst crystallization (DMAP hydrochloride) or liquid-liquid separation (N-phenyl-N-methylbenzamide complex), which can be removed by decantation or filtration. This step eliminates >98% of catalyst residues before distillation, crucially preventing co-distillation of catalyst-derived impurities that would compromise product color stability. The technique proves particularly effective for the brominated derivative due to its lower solubility in aliphatic hydrocarbons compared to non-halogenated analogs, enabling efficient separation with minimal product loss (<2%) [1].

Advanced purification trains integrate these techniques sequentially: (1) nitrogen sparging to remove residual HCl and phosgene, (2) phase separation for catalyst removal, (3) solvent distillation under moderate vacuum, and (4) final high-vacuum fractionation of the dichloride. This approach consistently delivers 5-bromoisophthaloyl dichloride with purity exceeding 99.95% as verified by liquid chromatography, with total metal impurities below 5 ppm and APHA color index <20 – specifications essential for demanding applications in polymer synthesis and pharmaceutical intermediates [1] [2].

Table 4: Phase Separation Efficiency for Catalyst Removal

Catalyst SystemSeparation Temperature (°C)Catalyst Removal Efficiency (%)Product Loss (%)
DMAP Hydrochloride0–598.21.8
N-Phenyl-N-Methylbenzamide25–3099.50.7
Unoptimized FiltrationAmbient85–905–10

Properties

CAS Number

57863-69-1

Product Name

5-Bromoisophthaloyl dichloride

IUPAC Name

5-bromobenzene-1,3-dicarbonyl chloride

Molecular Formula

C8H3BrCl2O2

Molecular Weight

281.91

InChI

InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H

InChI Key

MMGMYZMTUVIVSU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl

Solubility

not available

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